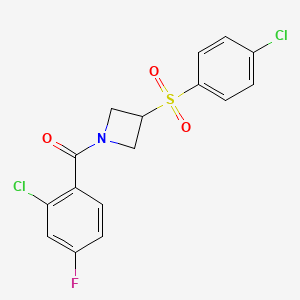
(2-Cloro-4-fluorofenil)(3-((4-clorofenil)sulfonil)azetidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE is a synthetic organic compound that features a unique azetidine ring structure
Aplicaciones Científicas De Investigación
1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound may be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The 2-chloro-4-fluorobenzoyl group can be introduced via acylation reactions using reagents like 2-chloro-4-fluorobenzoyl chloride.
Sulfonylation: The 4-chlorobenzenesulfonyl group is introduced through sulfonylation reactions using reagents such as 4-chlorobenzenesulfonyl chloride.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The azetidine ring and the benzoyl group can be subjected to oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis reactions, especially under acidic or basic conditions, leading to the breakdown of the benzoyl and sulfonyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield the corresponding carboxylic acids and sulfonic acids.
Mecanismo De Acción
The mechanism of action of 1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be specific to the biological system under investigation.
Comparación Con Compuestos Similares
- 1-(2-Chlorobenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine
- 1-(4-Fluorobenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine
- 1-(2-Chloro-4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)azetidine
Uniqueness: 1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE is unique due to the presence of both chloro and fluoro substituents on the benzoyl group, as well as the sulfonyl group on the azetidine ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO3S/c17-10-1-4-12(5-2-10)24(22,23)13-8-20(9-13)16(21)14-6-3-11(19)7-15(14)18/h1-7,13H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMKBVQHPRYFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)

![N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine](/img/structure/B2596388.png)

![6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2596391.png)
![6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2596393.png)

![7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2596399.png)
![5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596401.png)


![4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one](/img/structure/B2596405.png)
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2596406.png)
![1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2596407.png)
